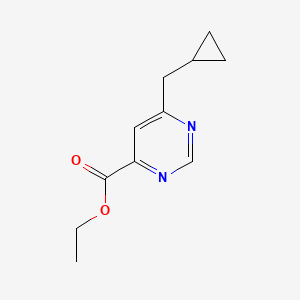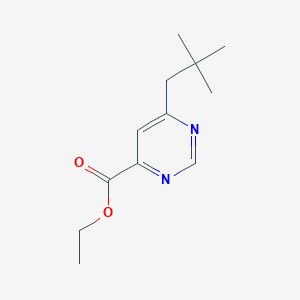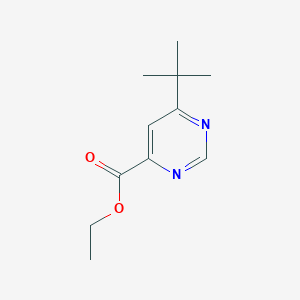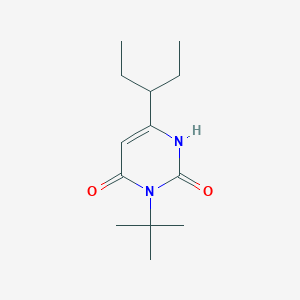amine hydrochloride CAS No. 2098026-03-8](/img/structure/B1492269.png)
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Vue d'ensemble
Description
3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride (3-FPM) is a novel psychoactive substance that has recently become popular among recreational drug users. 3-FPM is a synthetic stimulant that has been studied for its potential therapeutic applications, including its potential to treat depression, fatigue, and anxiety. 3-FPM is also known as 3-Fluorophenyl-2,2-dimethylpropyl]methylamine hydrochloride, or 3-FPM HCl.
Mécanisme D'action
The mechanism of action of 3-FPM HCl is not yet fully understood. It is thought to act as a stimulant by increasing the release of the neurotransmitters dopamine and noradrenaline. It is also thought to act as a serotonin reuptake inhibitor, which may explain its antidepressant-like effects.
Effets Biochimiques Et Physiologiques
3-FPM HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase locomotor activity, reduce anxiety-like behavior, and have antidepressant-like effects. It has also been shown to increase dopamine and noradrenaline levels in the brain, which may explain its stimulant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-FPM HCl has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and easy to obtain compound. Another advantage is that it is a relatively safe compound, with no known acute toxicity in animal models. A limitation is that it is a relatively new compound, and thus there is limited information available regarding its effects.
Orientations Futures
There are several potential future directions for research on 3-FPM HCl. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Another potential direction is to investigate its effects on cognitive performance, as well as its potential to treat cognitive deficits. Additionally, further research could be done to investigate the long-term effects of 3-FPM HCl on the brain and body. Finally, research could be done to investigate the potential for 3-FPM HCl to be used as a recreational drug.
Applications De Recherche Scientifique
3-FPM HCl has been studied for its potential therapeutic applications. It has been studied for its potential to treat depression, fatigue, and anxiety. In animal models, 3-FPM HCl has been shown to have antidepressant-like effects and to increase locomotor activity. It has also been shown to have anxiolytic-like effects in animal models.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJJZJYXBCXTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



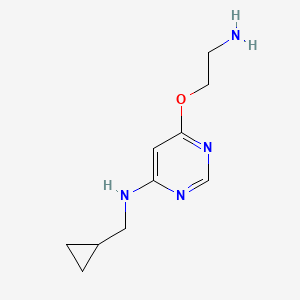
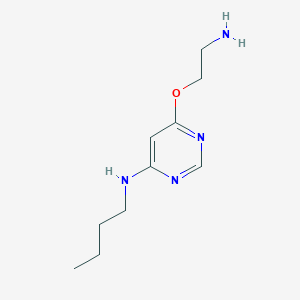
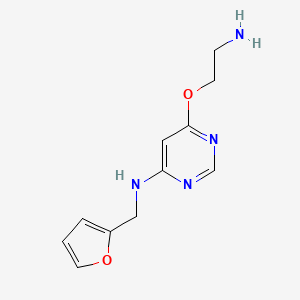

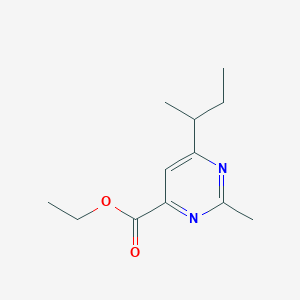
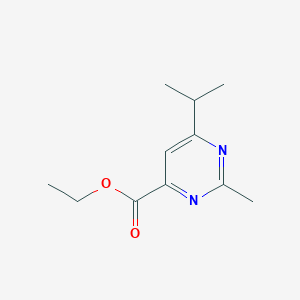
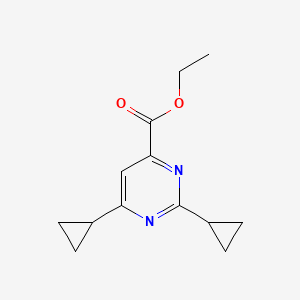
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
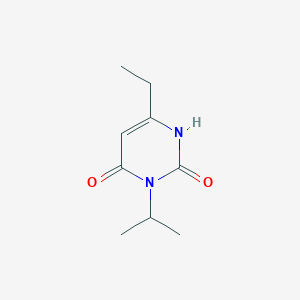
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)
